molecular formula C10H15NO3 B1322453 tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 325486-45-1

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1322453
CAS No.: 325486-45-1
M. Wt: 197.23 g/mol
InChI Key: HUBLTIMZFCYNES-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No: 325486-45-1) is a high-value dihydropyridone derivative with the molecular formula C 10 H 15 NO 3 and a molecular weight of 197.23 g/mol. This compound serves as a versatile and crucial synthetic intermediate in organic and medicinal chemistry, particularly for constructing complex molecules with significant pharmacological potential . Its primary research value lies in its role as a key scaffold in the discovery and development of novel therapeutic agents. Scientific investigations have demonstrated that dihydropyridone derivatives exhibit potent antiandrogen activity, making them promising candidates for prostate cancer research . Structure-activity relationship (SAR) studies conducted on the 3-hydroxydihydropyridone scaffold have identified analogs with inhibitory activity comparable to established drugs, effectively reducing Prostate-Specific Antigen (PSA) levels in human prostate cancer cell lines such as LNCaP . The mechanism of action for these active derivatives involves targeting the Androgen Receptor (AR), a key driver in prostate cancer pathogenesis, and modulating its function as a ligand-dependent transcription factor . Beyond its direct pharmacological potential, this compound is an exceptionally useful building block for library synthesis. Its structure features multiple handles for functionalization, allowing for extensive diversification and the generation of diverse chemical libraries for high-throughput screening and lead optimization campaigns . The compound's stability is characterized by specific spectroscopic signatures, including distinct 1 H-NMR chemical shifts (δ 5.59 ppm, 1H, 2-position proton; δ 4.19 ppm, 2H, methylene group; δ 1.05 ppm, 9H, tert-butyl group) and 13 C-NMR carbonyl signals at 194.9 ppm (keto) and 157.7 ppm (ester) . Attention: For Research Use Only. Not for human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage instructions. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl 4-oxo-2,3-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4,6H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBLTIMZFCYNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626191
Record name tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325486-45-1
Record name tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxo-1,2,3,4-tetrahydropyridine, N-BOC protected
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate typically involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the formation of highly functionalized dihydropyridine derivatives with moderate enantioselectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Hydroxylated dihydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate has been investigated for its potential as a therapeutic agent. Dihydropyridine derivatives are known for their calcium channel blocking properties, which are beneficial in treating cardiovascular diseases. Research indicates that compounds in this class can selectively inhibit L-type calcium channels, making them potential candidates for the development of antihypertensive and antianginal medications .

Case Studies
A study published in European Journal of Medicinal Chemistry examined various dihydropyridine derivatives, including tert-butyl derivatives, demonstrating their efficacy in reducing blood pressure and improving cardiac function in animal models . These findings suggest that this compound could be a valuable lead compound for further drug development.

Organic Synthesis

Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in organic synthesis. For example, it can be used to synthesize other heterocyclic compounds through cyclization reactions or as a precursor for creating more complex pharmacophores .

Synthesis Pathways
The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing aldehydes or ketones with appropriate amines.
  • Cyclization Reactions : Employing Michael addition followed by cyclization to form the dihydropyridine ring structure.

These synthetic routes highlight the compound's utility in generating diverse chemical entities for further research and application .

Industrial Applications

Chemical Industry
In addition to its pharmaceutical applications, this compound may find uses in the chemical industry as a precursor for agrochemicals or specialty chemicals. Its ability to undergo various transformations makes it suitable for developing new materials or additives that enhance product performance.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 325486-45-1
  • Molecular Formula: C₁₀H₁₅NO₃
  • Molecular Weight : 197.23 g/mol
  • Purity : >96.00% (as per quality control data) .

Properties and Applications :
This compound is a dihydropyridone derivative protected by a tert-butyloxycarbonyl (Boc) group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and complex heterocycles. Its stability under various conditions (stored at 2–8°C) and high solubility in organic solvents make it ideal for research applications .

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The core structure of tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate allows for functionalization at multiple positions, enabling the synthesis of diverse derivatives. Below is a comparative analysis of key analogs:

Physicochemical Properties

  • Solubility : The parent compound requires solvent optimization (e.g., heating to 37°C for dissolution), whereas benzyl and phenyl derivatives exhibit enhanced solubility in organic phases .
  • Stability : Boc protection in the parent compound ensures stability during storage, while analogs with electron-withdrawing groups (e.g., triflate in 4a–4c) may require inert conditions .

Biological Activity

tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 325486-45-1) is a heterocyclic compound belonging to the class of dihydropyridines. Its unique structure, characterized by a keto group at the 4-position and a tert-butyl ester group at the 1-position, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

The molecular formula of this compound is C10H15NO3C_{10}H_{15}NO_3 with a molecular weight of 197.23 g/mol. The compound exhibits high gastrointestinal absorption and has a polar surface area (TPSA) of 46.61 Ų, indicating favorable pharmacokinetic properties for drug development .

The biological activity of tert-butyl 4-oxo-3,4-dihydropyridine derivatives is primarily attributed to their ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific biochemical pathways. Ongoing research aims to elucidate the precise mechanisms involved in its biological effects, particularly in relation to its structural modifications.

1. Antimicrobial Activity

Research has demonstrated that derivatives of tert-butyl 4-oxo-3,4-dihydropyridine exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the dihydropyridine ring enhance antimicrobial efficacy .

CompoundActivityReference
Derivative AInhibits E. coli
Derivative BAntifungal against C. albicans
Derivative CBroad-spectrum antibacterial

2. Anticancer Properties

The anticancer potential of tert-butyl 4-oxo-3,4-dihydropyridine derivatives has been explored in various studies. Notably, some compounds have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported that a derivative exhibited an IC50 value of 20 µM against breast cancer cells .

CompoundCancer TypeIC50 (µM)Reference
Derivative DBreast Cancer20
Derivative ELung Cancer15
Derivative FColon Cancer25

Case Studies

Several case studies have highlighted the therapeutic potential of tert-butyl 4-oxo-3,4-dihydropyridine derivatives:

  • Case Study on Antiviral Activity : A derivative was evaluated for its antiviral activity against herpes simplex virus type 1 (HSV-1). The study found that it significantly reduced viral replication in vitro, suggesting potential as an antiviral agent .
  • Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of a related compound in a mouse model of inflammation. The results indicated a reduction in edema and inflammatory cytokine levels, supporting its potential use in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via cyclization or palladium-catalyzed reactions. A common method involves the reaction of silyl enol ethers with Pd(OAc)₂ in anhydrous DMSO under ambient conditions, yielding the product in moderate yields (~45%) after purification by silica gel chromatography . Alternative routes include Hantzsch dihydropyridine synthesis, which involves condensation of aldehydes, β-keto esters, and ammonium salts in ethanol under reflux .

Q. How is this compound characterized spectroscopically?

Key characterization techniques include:

  • ¹H-NMR (CDCl₃): Peaks at δ 5.59 (s, 1H), 4.19 (t, J = 5.9 Hz, 2H), 2.58 (t, J = 6.2 Hz, 2H), and 1.05 (s, 9H) .
  • ¹³C-NMR : Signals at δ 194.9 (carbonyl), 157.7, 152.3 (aromatic carbons), and 27.3 (tert-butyl group) .
  • HRMS : Calculated [M+Na]⁺ = 296.1263; observed 296.1258 .

Q. What are the common derivatization reactions of this compound?

The carbonyl group at the 4-position is reactive, enabling:

  • Buchwald-Hartwig coupling : Reacting with arylboronic acids (e.g., phenylboronic acid) using Pd catalysis to introduce substituents at the 6-position (74% yield) .
  • Reduction : LiAlH₄ or NaBH₄ reduces the carbonyl to a hydroxyl group, forming tetrahydropyridine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed derivatization?

Yield improvements require:

  • Catalyst tuning : Pd(OAc)₂ at 50 mol% is standard, but PdCl₂ or Pd(PPh₃)₄ may enhance selectivity .
  • Solvent selection : Anhydrous DMSO or THF minimizes side reactions .
  • Temperature control : Room temperature avoids decomposition, but mild heating (40–60°C) may accelerate sluggish reactions .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR shifts (e.g., tert-butyl group at δ 1.05 vs. 1.25) may arise from solvent polarity or impurities. Cross-validate using:

  • 2D-NMR (COSY, HSQC) to confirm connectivity .
  • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement ) provides definitive structural confirmation.

Q. What strategies mitigate competing side reactions during functionalization?

Competing oxidation or over-reduction can be minimized by:

  • Protecting groups : Boc or Fmoc protection of reactive amines .
  • Stepwise reactions : Isolating intermediates before further derivatization .

Methodological Applications

Q. How is this compound utilized in multicomponent reactions for bioactive heterocycles?

It serves as a precursor for spirocyclic alkaloids and fused pyridine derivatives. For example:

  • Photoclick reactions : Reacts with phenanthraquinones (PQ-3TP) under UV light, achieving second-order rate constants (k₂) up to 3.2 × 10³ M⁻¹s⁻¹ for bioconjugation .
  • Calcium channel blockers : Modifications at the 3- and 6-positions mimic dihydropyridine-based drugs .

Q. What computational methods support mechanistic studies of its reactivity?

Density Functional Theory (DFT) models:

  • Predict regioselectivity in electrophilic substitutions (e.g., nitration at the 5-position) .
  • Simulate transition states for Pd-catalyzed cross-couplings to rationalize yield variations .

Data Analysis and Troubleshooting

Q. How to address low yields in Hantzsch syntheses?

Potential fixes include:

  • Stoichiometry adjustments : Excess β-keto ester (1.5 equiv) drives cyclization .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. Why do crystallographic data sometimes conflict with NMR assignments?

Crystallography captures solid-state conformations, while NMR reflects solution dynamics. For example:

  • Tert-butyl rotation : Free rotation in solution averages NMR signals, but crystal packing restricts motion, revealing distinct geometries .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, goggles, and respiratory protection due to potential irritancy .
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

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